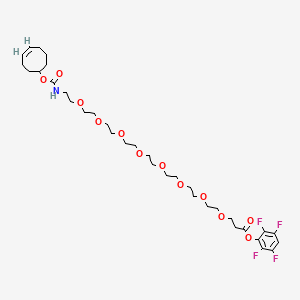

TCO-PEG8-TFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H51F4NO12 |

|---|---|

Molecular Weight |

741.8 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C34H51F4NO12/c35-28-26-29(36)32(38)33(31(28)37)51-30(40)8-10-42-12-14-44-16-18-46-20-22-48-24-25-49-23-21-47-19-17-45-15-13-43-11-9-39-34(41)50-27-6-4-2-1-3-5-7-27/h1-2,26-27H,3-25H2,(H,39,41)/b2-1- |

InChI Key |

LVMKBSBHWYSGNU-UPHRSURJSA-N |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

TCO-PEG8-TFP Ester: A Technical Guide for Researchers in Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-TFP ester is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and for applications in molecular imaging.[1][2][3][4] This linker molecule is composed of three key components: a Trans-Cyclooctene (TCO) group, an eight-unit polyethylene glycol (PEG8) spacer, and a 2,3,5,6-Tetrafluorophenyl (TFP) ester.[5]

The TCO moiety facilitates rapid and highly specific bioorthogonal ligation with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry". This reaction is known for its exceptionally fast kinetics and the ability to proceed in complex biological media without the need for a catalyst. The TFP ester is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the lysine residues on proteins and antibodies. Notably, TFP esters exhibit greater stability towards hydrolysis in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible bioconjugation. The hydrophilic PEG8 spacer enhances the water solubility of the molecule, reduces aggregation of the resulting conjugate, and minimizes steric hindrance during the ligation process.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, and its applications in drug development and research.

Core Properties and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing and executing bioconjugation experiments.

| Property | Value | References |

| Molecular Formula | C34H51F4NO12 | |

| Molecular Weight | 741.77 g/mol | |

| Purity | >95% (typically analyzed by HPLC) | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Acetonitrile. | |

| Storage Conditions | -20°C, desiccated. TCO compounds are not recommended for long-term storage due to potential isomerization. | |

| Shipping Conditions | Typically shipped on dry ice to maintain stability. |

The reactivity of the TCO and TFP ester functional groups is critical to the utility of this linker. The following table summarizes important kinetic and stability data.

| Parameter | Value | Notes | References |

| TCO-Tetrazine Reaction Kinetics (Second-Order Rate Constant) | ~2000 M⁻¹s⁻¹ (in 9:1 methanol/water) | This rapid reaction rate allows for efficient ligation even at low concentrations of reactants. | |

| TFP Ester Stability | More stable towards hydrolysis in aqueous media compared to NHS esters. | This increased stability allows for more controlled and efficient labeling of amine-containing biomolecules. | |

| Optimal pH for TFP Ester Reaction with Amines | Slightly higher than for NHS esters. | While NHS esters are optimal at pH 7.0-7.2, TFP esters favor a pH range of 7.5-8.0 for conjugation to amines. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of antibody conjugates and their subsequent ligation with a tetrazine-functionalized molecule. It is important to note that these are starting points, and optimization may be required for specific antibodies and payloads.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the modification of an antibody with this compound by targeting its primary amine groups.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or other means of buffer exchange (e.g., dialysis, tangential flow filtration)

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable reaction buffer.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by using a desalting column, dialysis, or other appropriate purification method. The purified TCO-modified antibody is now ready for the subsequent click reaction.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the bioorthogonal ligation of the TCO-modified antibody with a tetrazine-functionalized molecule (e.g., a drug, imaging agent, or nanoparticle).

Materials:

-

TCO-modified antibody (from Protocol 1)

-

Tetrazine-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified antibody and the tetrazine-functionalized molecule in the reaction buffer.

-

Click Reaction: Mix the TCO-modified antibody and the tetrazine-functionalized molecule in a 1:1.5 to 1:5 molar ratio (TCO:tetrazine). The slight excess of the tetrazine component can help to ensure complete reaction of the TCO groups on the antibody.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by a variety of analytical techniques, such as HPLC or mass spectrometry.

-

Purification (Optional): Depending on the downstream application, the resulting conjugate may be purified to remove any unreacted tetrazine-functionalized molecule. Size-exclusion chromatography is a commonly used method for this purpose.

Characterization of the Conjugate

Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC. It can be determined using several methods:

-

UV/Vis Spectroscopy: This method relies on the distinct UV absorbance of the antibody (at 280 nm) and the conjugated molecule (at its specific maximum absorbance wavelength).

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the mass of the intact conjugate, from which the DAR can be calculated.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated molecules, allowing for the determination of the DAR distribution.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 5. This compound, 2353410-06-5 | BroadPharm [broadpharm.com]

TCO-PEG8-TFP Ester: A Technical Guide to Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of TCO-PEG8-TFP ester, a heterobifunctional linker at the forefront of bioconjugation strategies. We will delve into the distinct roles of its three key components—the Trans-Cyclooctene (TCO) group, the discrete eight-unit Polyethylene Glycol (PEG8) spacer, and the amine-reactive Tetrafluorophenyl (TFP) ester. This guide provides quantitative data, detailed experimental protocols, and workflow diagrams to empower researchers in the development of next-generation therapeutics and diagnostics, such as antibody-drug conjugates (ADCs), PROTACs, and molecular imaging agents.

Core Components and Mechanism of Action

This compound is a sophisticated chemical tool designed for a two-step bioconjugation process. It first allows for the stable modification of a biomolecule through its primary amines and subsequently enables an exceptionally fast and specific bioorthogonal ligation.

-

Tetrafluorophenyl (TFP) Ester: This functional group is responsible for the initial covalent attachment of the linker to a biomolecule. TFP esters react efficiently with primary amines, such as the ε-amino group of lysine residues on proteins and antibodies, to form a highly stable amide bond. A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability against hydrolysis, particularly in aqueous solutions at basic pH. This leads to higher conjugation efficiency and reproducibility.[1][2]

-

Polyethylene Glycol (PEG8) Spacer: The PEG8 component is a discrete, monodisperse spacer consisting of eight ethylene glycol units. This hydrophilic linker imparts several beneficial properties to the resulting bioconjugate. It increases water solubility, which is particularly crucial when working with hydrophobic payloads, and helps to prevent aggregation.[3] The flexible nature of the PEG8 chain also minimizes steric hindrance, ensuring that the terminal TCO group remains accessible for subsequent reactions and that the biological activity of the conjugated molecule is preserved.[4][5]

-

Trans-Cyclooctene (TCO): The TCO group is the bioorthogonal reactive handle of the linker. It undergoes an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction is notable for its extraordinary speed, with second-order rate constants orders of magnitude higher than other bioorthogonal reactions, and its high specificity, proceeding rapidly in complex biological media without the need for a catalyst.

The overall mechanism involves a two-stage process. First, the TFP ester of the TCO-PEG8-TFP molecule reacts with an amine-containing biomolecule. In the second stage, the now TCO-functionalized biomolecule is introduced to a tetrazine-modified payload (e.g., a drug, a fluorescent dye, or another protein), leading to rapid and stable ligation.

Mechanism of Action

Quantitative Data

Stability of TFP Ester vs. NHS Ester

The enhanced stability of TFP esters against hydrolysis is a significant advantage in bioconjugation. The following table presents a quantitative comparison of the hydrolysis half-lives of TFP and NHS esters at various pH levels. The data clearly indicates that TFP esters are substantially more stable, particularly under the slightly basic conditions often used for amine labeling.

| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |

| 7.0 | 1066 | 289 |

| 8.0 | 495 | 58 |

| 10.0 | 365 | 39 |

| Table 1: Comparison of the hydrolysis half-lives of TFP and NHS esters. |

Kinetics of TCO-Tetrazine Ligation

The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is exceptionally fast. The second-order rate constants for this reaction are among the highest of all bioorthogonal reactions, allowing for efficient conjugation even at low reactant concentrations.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| TCO and 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 |

| TCO and various tetrazines (general range) | 800 - 30,000 |

| Table 2: Second-order rate constants for TCO-tetrazine ligation. |

Impact of PEG8 Linker on Solubility and Aggregation

The inclusion of a hydrophilic PEG8 linker can dramatically improve the physicochemical properties of a bioconjugate, particularly for those with hydrophobic payloads. A case study on an antibody-drug conjugate demonstrated a significant increase in solubility and a reduction in aggregation after replacing a non-PEG linker with a Mal-PEG8-COOH linker.

| Property | Non-PEG Linker | PEG8 Linker | Improvement |

| Solubility in PBS | < 2 mg/mL | > 20 mg/mL | > 10-fold |

| Aggregation (in serum, 7 days) | > 30% | < 5% | > 6-fold reduction |

| Table 3: Impact of a PEG8 linker on ADC solubility and aggregation. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation process. Optimization may be required for specific biomolecules and payloads.

Protocol 1: Labeling of an Antibody with this compound

Objective: To covalently attach the TCO-PEG8 moiety to an antibody via its lysine residues.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

-

Incubate the reaction mixture for 60-90 minutes at room temperature with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry (MALDI-TOF or ESI-MS). The TCO-labeled antibody is now ready for ligation.

-

Protocol 2: Ligation of a TCO-labeled Antibody with a Tetrazine-Payload

Objective: To conjugate the TCO-labeled antibody to a tetrazine-functionalized payload.

Materials:

-

TCO-labeled antibody (from Protocol 1)

-

Tetrazine-functionalized payload (e.g., tetrazine-dye, tetrazine-drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation:

-

Prepare the TCO-labeled antibody in the reaction buffer.

-

Dissolve the tetrazine-labeled payload in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

-

Ligation Reaction:

-

Mix the TCO-labeled antibody and the tetrazine-labeled payload in a 1:1.5 molar ratio (TCO:tetrazine).

-

Incubate the mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance at ~520 nm.

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from any unreacted payload using size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

-

Analyze the final conjugate by SDS-PAGE, SEC, and mass spectrometry to confirm successful conjugation and assess purity.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for creating an antibody-drug conjugate (ADC) using this compound.

Experimental Workflow for ADC Synthesis

References

- 1. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. purepeg.com [purepeg.com]

- 4. This compound, 2353410-06-5 | BroadPharm [broadpharm.com]

- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

The Strategic Role of the PEG8 Spacer in TCO-PEG8-TFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The TCO-PEG8-TFP ester is a heterobifunctional crosslinker that has gained significant traction in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging probes. Its modular design, comprising a trans-cyclooctene (TCO) group, a discrete eight-unit polyethylene glycol (PEG8) spacer, and a tetrafluorophenyl (TFP) ester, offers a unique combination of reactivity, stability, and favorable physicochemical properties. This technical guide provides an in-depth analysis of the pivotal role of the PEG8 spacer in this reagent, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Components and Their Functions

The this compound is meticulously designed for a two-step bioconjugation strategy.

-

trans-Cyclooctene (TCO): This strained alkene is the bioorthogonal reactive handle. It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner.[1][2] This "click chemistry" reaction is notable for its high biocompatibility, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[3] The reaction is irreversible, forming a stable dihydropyridazine linkage.[4]

-

Tetrafluorophenyl (TFP) Ester: This amine-reactive group enables the covalent attachment of the crosslinker to biomolecules. The TFP ester reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[5]

-

PEG8 Spacer: This discrete polyethylene glycol linker is the central component that dictates many of the favorable properties of the resulting bioconjugate. It is a monodisperse spacer, meaning it has a precisely defined length and molecular weight, which is crucial for creating homogenous bioconjugates.

The Multifaceted Role of the PEG8 Spacer

The inclusion of a PEG8 spacer is a strategic design choice that addresses several key challenges in bioconjugation and drug development.

Enhanced Hydrophilicity and Solubility

Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic. This can lead to aggregation, reduced stability, and poor pharmacokinetic profiles. The PEG8 spacer acts as a "hydrophilicity reservoir," significantly improving the aqueous solubility of the entire bioconjugate. This enhanced solubility is critical for preventing aggregation during formulation and administration, and for improving the overall stability of the molecule in biological fluids. The amphiphilic nature of PEG allows it to dissolve in both water and a range of organic solvents, facilitating the conjugation process itself.

Improved Pharmacokinetics and Reduced Immunogenicity

The hydrophilic and flexible nature of the PEG8 chain creates a hydration shell around the bioconjugate. This "stealth" effect can mask immunogenic epitopes on the molecule, reducing the risk of an undesired immune response. While longer PEG chains have a more pronounced effect, even a short spacer like PEG8 can contribute to an improved pharmacokinetic profile by increasing the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life.

Optimized Spatial Separation and Minimized Steric Hindrance

The defined length of the PEG8 spacer provides optimal distance between the conjugated biomolecule and the TCO group. This spatial separation is crucial for minimizing steric hindrance, ensuring that the biological activity of the biomolecule (e.g., an antibody's ability to bind to its target antigen) is not compromised by the attached payload or the subsequent ligation with a tetrazine-modified molecule.

Contribution to a Homogenous Product

The use of a monodisperse PEG8 linker is instrumental in achieving a uniform drug-to-antibody ratio (DAR) in ADC development. This leads to a more homogenous final product with consistent efficacy and safety profiles, a critical requirement for therapeutic applications.

Quantitative Data and Comparisons

The selection of the TFP ester over the more common N-hydroxysuccinimide (NHS) ester is a key feature of this crosslinker, offering superior stability.

| Parameter | NHS Ester | TFP Ester | Reference |

| Hydrolysis Half-life at pH 10 | 39 minutes | ~390 minutes (10-fold longer) | |

| Relative Stability to Hydrolysis | Less stable | More stable, especially at basic pH | |

| Optimal pH for Conjugation | 7.0 - 8.5 | 8.0 - 9.0 |

The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known.

| Reaction | Second-Order Rate Constant (k₂) | Reference |

| TCO-Tetrazine Ligation | 10³ - 10⁶ M⁻¹s⁻¹ | |

| Specific Example: 3,6-di-(2-pyridyl)-s-tetrazine with TCO | ~2000 M⁻¹s⁻¹ |

Experimental Protocols

Protocol for Labeling a Protein with this compound

This protocol outlines the general steps for conjugating this compound to a protein, such as an antibody, via primary amines.

Materials:

-

Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous, high-purity solvent (e.g., DMSO or DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching solution: 1 M Tris-HCl or glycine, pH 8.0

-

Desalting spin columns or size-exclusion chromatography system for purification

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with PBS or a similar amine-free buffer.

-

Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted TFP ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the TCO-labeled Protein:

-

Remove excess, unreacted this compound and quenching reagent using a desalting column or size-exclusion chromatography equilibrated with the desired storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein using mass spectrometry (MALDI-TOF or ESI-MS).

-

Protocol for TCO-Tetrazine Ligation

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

-

TCO-modified protein

-

Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation:

-

Prepare the TCO-modified protein in the reaction buffer.

-

Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

-

Ligation Reaction:

-

Combine the TCO-modified protein and the tetrazine-labeled molecule in the reaction buffer. An equimolar ratio or a slight excess of the tetrazine-labeled molecule is typically used.

-

Incubate the reaction for 30-60 minutes at room temperature or 37°C. The reaction is often complete within minutes due to the fast kinetics.

-

-

Purification (if necessary):

-

If required, purify the final conjugate to remove any unreacted tetrazine-labeled molecule using size-exclusion chromatography or dialysis.

-

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the key processes and the logical advantages conferred by the PEG8 spacer.

Caption: Experimental workflow for a two-step bioconjugation using this compound.

Caption: Core advantages imparted by the PEG8 spacer in bioconjugates.

Conclusion

The this compound is a highly effective and versatile tool for modern bioconjugation. The strategic inclusion of the PEG8 spacer is central to its utility, providing a crucial balance of hydrophilicity, flexibility, and spatial separation. These properties translate into tangible benefits for the resulting bioconjugates, including enhanced solubility, improved pharmacokinetic profiles, reduced immunogenicity, and preserved biological activity. For researchers and drug development professionals, a thorough understanding of the role of the PEG8 spacer is essential for harnessing the full potential of this powerful crosslinking reagent in the design of next-generation therapeutics and diagnostics.

References

An In-depth Technical Guide to the Solubility and Stability of TCO-PEG8-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of TCO-PEG8-TFP ester, a heterobifunctional crosslinker essential for bioconjugation and the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document details its chemical properties, solubility in various solvents, stability under different conditions, and provides protocols for its use in labeling biomolecules.

Chemical Properties and Structure

This compound is a molecule composed of a trans-cyclooctene (TCO) group, an eight-unit polyethylene glycol (PEG8) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester. The TCO group is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder cycloaddition (IEDDA) "click" chemistry reactions with tetrazines.[1][2] The hydrophilic PEG8 spacer enhances water solubility and reduces steric hindrance during conjugation.[3][4] The TFP ester is an amine-reactive functional group that forms stable amide bonds with primary amines, such as the lysine residues on proteins.[5]

| Property | Value |

| Molecular Formula | C34H51F4NO12 |

| Molecular Weight | 741.77 g/mol |

| CAS Number | 2353410-06-5 |

| Purity | Typically >95% |

Solubility

The solubility of this compound is a critical factor for its application in various experimental settings. The presence of the hydrophilic PEG8 chain significantly contributes to its solubility profile.

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Acetonitrile | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Water | The PEG spacer improves water solubility, though TFP esters are generally less water-soluble than NHS esters. |

Stability

The stability of this compound is influenced by both the TCO group and the TFP ester. Understanding these factors is crucial for optimal storage and handling to ensure successful conjugation.

TCO Group Stability

The trans-cyclooctene (TCO) moiety is known to have a limited shelf life due to its potential to isomerize to the much less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended. For optimal stability, the compound should be stored at -20°C. While stable in aqueous media for extended periods (weeks at 4°C, pH 7.5), exposure to light may promote isomerization.

TFP Ester Stability

The TFP ester offers enhanced stability compared to the more commonly used N-hydroxysuccinimide (NHS) esters, particularly concerning hydrolysis in aqueous media. This superior stability leads to more efficient and reproducible labeling of biomolecules. The optimal pH for the reaction of TFP esters with primary amines is in the range of 7.5 to 8.5, which is slightly higher than that for NHS esters. In this pH range, the rate of reaction with amines is favorable compared to the rate of hydrolysis.

| Condition | Observation | Reference |

| pH | TFP esters exhibit greater stability against hydrolysis in aqueous media compared to NHS esters. The optimal pH for conjugation to amines is >7.5. The TCO-tetrazine reaction is efficient in a pH range of 6-9. | |

| Temperature | Recommended storage at -20°C. The TCO-tetrazine reaction proceeds efficiently at both 4°C and room temperature (20-25°C), with faster kinetics at higher temperatures. | |

| Storage | Long-term storage is not recommended due to TCO isomerization. Store in a dry, dark place at -20°C. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the modification of amine-containing biomolecules and subsequent click chemistry ligation.

General Protocol for Protein Labeling with this compound

This protocol describes the modification of a protein with this compound by targeting primary amines.

-

Reagent Preparation : Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

-

Protein Preparation : Exchange the protein into an amine-free buffer at a pH between 7.5 and 8.5 (e.g., phosphate-buffered saline, PBS). The protein concentration should typically be in the range of 1-5 mg/mL.

-

Labeling Reaction : Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification : Remove the excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.

General Protocol for TCO-Tetrazine Ligation

This protocol outlines the "click" reaction between a TCO-labeled biomolecule and a tetrazine-functionalized molecule.

-

Reagent Preparation : Prepare the TCO-labeled biomolecule in a suitable reaction buffer (e.g., PBS, pH 6.5-7.5).

-

Ligation Reaction : Add the tetrazine-containing molecule to the solution of the TCO-labeled biomolecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is often used.

-

Incubation : The reaction is typically rapid and can be incubated for 30-60 minutes at room temperature. For reactions at 4°C or with very dilute reactants, longer incubation times may be necessary. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by following its absorbance between 510 and 550 nm.

-

Purification : If necessary, the final conjugate can be purified from any unreacted components by standard methods such as size-exclusion chromatography.

Visualizations

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.

Figure 1. Reaction scheme of this compound bioconjugation.

Figure 2. A typical experimental workflow for bioconjugation.

References

An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier tool in the fields of chemical biology, drug development, and materials science.[1][2][3] Its exceptional reaction kinetics, high specificity, and biocompatibility have established it as a cornerstone of bioorthogonal chemistry, enabling the precise modification of biomolecules in complex biological systems.[1][2] This technical guide provides a comprehensive overview of the core principles of IEDDA reactions, detailed experimental protocols, and a summary of quantitative data to facilitate its application in research and development.

Core Principles

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile. This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The unique reactivity of the IEDDA reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller energy gap between these frontier orbitals leads to faster reaction rates.

The most common dienes used in bioorthogonal IEDDA reactions are 1,2,4,5-tetrazines. Their electron-deficient nature is enhanced by electron-withdrawing substituents. The dienophiles are typically strained and electron-rich alkenes or alkynes, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes. The strain in these molecules raises the energy of their HOMO, bringing it closer to the LUMO of the tetrazine and thus accelerating the reaction.

The reaction mechanism proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of a nitrogen molecule (N₂) and the formation of a stable dihydropyridazine product. If an alkyne is used as the dienophile, the product is a pyridazine.

Quantitative Data

The selection of the appropriate diene and dienophile is critical for the success of an IEDDA reaction. The following tables summarize key quantitative data for commonly used reactants to aid in experimental design.

Table 1: Second-Order Rate Constants (k₂) for Selected IEDDA Reactions

| Diene | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) |

| 3,6-di-(2-pyridyl)-s-tetrazine | axial-TCO | Water | 3.3 x 10⁵ |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 Methanol/Water | 2000 |

| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | Methanol | 0.26 |

| 3,6-di-(2-pyridyl)-s-tetrazine | (±)-endo,exo-5-Norbornene-2,3-dicarboxylic anhydride | Methanol | 0.03 |

| 3,6-di-(2-pyridyl)-s-tetrazine | exo,exo-5-Norbornene-2,3-dimethanol | Methanol | 0.15 |

| 3-(p-Benzylamino)-6-methyl-s-tetrazine | TCO | Acetonitrile/Water | 8.9 x 10² |

| 3-methyl-6-phenyl-s-tetrazine | TCO | Acetonitrile/Water | 3.1 x 10² |

| 3,6-diphenyl-s-tetrazine | Norbornene | Dichloromethane | 1.9 x 10⁻² |

| Dipyridal tetrazine | TCO | - | 2000 (±400) |

| Hydrogen-substituted tetrazines | TCO | - | up to 30,000 |

| Methyl-substituted tetrazines | TCO | - | ~1000 |

Data compiled from multiple sources. Conditions may vary.

Table 2: Typical Reaction Conditions and Yields

| Parameter | Value | Notes |

| Reaction Temperature | 4°C, 25°C, or 37°C | Dependent on the application. |

| Reaction pH | 6 - 9 | For reactions in PBS buffer. |

| Reaction Time | 10 minutes - 2 hours | Dependent on reactants and concentrations. |

| Reaction Yields | Good to excellent (>80-90%) | Often quantitative in bioconjugation with excess reactant. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common tetrazine and a general protocol for a bioconjugation reaction.

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a representative procedure for synthesizing a commonly used tetrazine in bioorthogonal applications.

Materials:

-

2-cyanopyridine

-

Anhydrous hydrazine

-

Sulfur (optional catalyst)

-

Ethanol

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol. The reaction can be stirred at room temperature or gently heated (e.g., to 78°C) for 30 minutes to several hours, depending on the specific nitrile used. Monitor the reaction progress by TLC.

-

Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red, indicating tetrazine formation.

-

Purification: Extract the crude product with an organic solvent like dichloromethane or purify it directly by column chromatography on silica gel. The final product is typically a colored solid.

Protocol 2: General Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol outlines the labeling of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.

Materials:

-

Protein 1 and Protein 2 in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEGx-NHS ester

-

Methyl-tetrazine-PEGx-NHS ester

-

Anhydrous DMSO or DMF

-

1 M NaHCO₃

-

Spin desalting columns

Procedure:

-

Protein 1 Activation with TCO-NHS ester:

-

To 100 µg of Protein 1 in PBS, add 5 µL of 1 M NaHCO₃.

-

Add a 20-fold molar excess of TCO-PEGx-NHS ester (dissolved in DMSO or DMF) to the protein solution.

-

Incubate the reaction for 60 minutes at room temperature.

-

Remove excess, unreacted TCO-NHS ester using a spin desalting column.

-

-

Protein 2 Activation with Tetrazine-NHS ester:

-

To 100 µg of Protein 2 in PBS, add 5 µL of 1 M NaHCO₃.

-

Add a 20-fold molar excess of methyl-tetrazine-PEGx-NHS ester (dissolved in DMSO or DMF) to the protein solution.

-

Incubate the reaction for 60 minutes at room temperature.

-

Remove excess, unreacted tetrazine-NHS ester using a spin desalting column.

-

-

Cross-linking Reaction:

-

Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used for optimal results.

-

Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may require a longer incubation time.

-

The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.

-

-

Purification (Optional): The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

-

Storage: Store the final conjugate at 4°C.

Visualizations

Diagram 1: IEDDA Reaction Mechanism

Caption: The reaction mechanism of the inverse-electron-demand Diels-Alder reaction.

Diagram 2: General Workflow for IEDDA Bioconjugation

Caption: A generalized experimental workflow for a typical IEDDA bioconjugation.

References

An In-depth Technical Guide to Trans-Cyclooctene (TCO) Reagents in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trans-cyclooctene (TCO) reagents and their pivotal role in the field of bioorthogonal chemistry. TCO reagents are renowned for their exceptionally fast reaction kinetics in strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC or IEDDA) reactions with tetrazine partners. This "click chemistry" ligation has become an indispensable tool for bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems, from in vitro assays to live cells and in vivo models.

Core Features of TCO Reagents

The utility of TCO reagents stems from a combination of unique chemical properties:

-

Exceptional Reactivity: TCO possesses a highly strained trans-double bond within its eight-membered ring. This ring strain is the primary driving force behind its rapid reactivity with tetrazines, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, among the fastest of all bioorthogonal reactions.[1][2] This allows for efficient labeling at very low, nanomolar to micromolar concentrations, which is critical for minimizing potential toxicity in biological applications.[3]

-

High Selectivity and Bioorthogonality: The TCO-tetrazine reaction is highly selective, proceeding rapidly under physiological conditions (temperature, pH, and aqueous media) without interfering with native biological functional groups such as amines, thiols, or carboxylates.[4] This bioorthogonality ensures that labeling is precise and limited to the intended molecular targets.

-

Stability: While highly reactive with tetrazines, TCO derivatives have been optimized for improved stability in aqueous buffers and biological media. The stability is influenced by the isomer and substitution pattern on the cyclooctene ring. For instance, some derivatives show no degradation in aqueous solutions for up to 14 days and remain predominantly in their reactive trans-isomer form after several days in human serum. However, they can be susceptible to isomerization in the presence of thiols, a factor to consider in experimental design.

-

Metal-Free Reaction: Unlike other common click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the TCO-tetrazine ligation does not require a cytotoxic metal catalyst. This makes it exceptionally well-suited for applications in live-cell imaging and in vivo studies where cellular viability and integrity are paramount.

Quantitative Data on TCO Reagents

The performance of TCO reagents can be quantified by their reaction kinetics and stability. The tables below summarize key data compiled from various sources to aid in the selection of the appropriate reagent for a specific application.

Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines

This table presents the second-order rate constants (k₂) for the reaction between various TCO derivatives and tetrazines, highlighting the impact of structure on reactivity.

| TCO Derivative | Tetrazine Partner | k₂ (M⁻¹s⁻¹) | Conditions |

| TCO-Antibody | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS, 37°C |

| s-TCO (strained) | 3,6-diphenyl-s-tetrazine | ~457,600 * | Methanol |

| s-TCO (strained) | di-2-pyridyl-s-tetrazine | 3,300,000 | Aqueous/Organic Media |

| d-TCO (dioxolane-fused) | 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water, 25°C |

| 5-hydroxy-TCO (equatorial) | Water-soluble tetrazine | 5,235 ± 258 | 45:55 H₂O:MeOH, 25°C |

| d-TCO | Water-soluble tetrazine | 167,000 ± 7,000 | 45:55 H₂O:MeOH, 25°C |

| Axial TCO-carbamate | Dipyridyl-tetrazine | 57.7 | Not specified |

| Equatorial TCO-carbamate | Dipyridyl-tetrazine | ~0.37 (156-fold slower) | Not specified |

Note: Reactivity reported as 160 times faster than the original TCO. Rate constants can vary significantly based on the specific substituents on both the TCO and tetrazine, as well as solvent and temperature conditions.

Table 2: Stability of TCO Derivatives

This table provides insights into the stability of TCO reagents under various conditions, a critical consideration for experimental design, particularly for multi-day or in vivo studies.

| TCO Derivative | Condition | Half-life / Stability Metric |

| TCO-Antibody Conjugate | In vivo (serum) | 75% remained reactive after 24h |

| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days |

| d-TCO | Human serum, room temp. | >97% remained as trans-isomer after 4 days |

| TCO | 0.12 µM 3-mercapto-2-pentanone in phosphate buffer | t₁/₂ = 0.6 hours (isomerization to CCO) |

| s-TCO | 30 mM mercaptoethanol in D₂O-PBS | Isomerization observed |

| s-TCO + Trolox (inhibitor) | 30 mM mercaptoethanol in D₂O-PBS | <5% isomerization after 29.5 hours |

Logical Relationships and Experimental Workflows

Visualizing the relationships between reagent structure and function, as well as common experimental workflows, can aid in designing and executing experiments.

Caption: Relationship between TCO structure and its properties.

Caption: Workflow for pre-targeted in vivo imaging.

Caption: Using a TCO-inhibitor for target discovery.

Detailed Experimental Protocols

The following protocols provide a starting point for common applications of TCO reagents. Optimization may be required based on the specific protein, cell line, and reagents used.

Protocol 1: Protein Labeling with TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO moiety by targeting primary amines (e.g., lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

TCO-PEGn-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette

Procedure:

-

Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis.

-

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO reagent and quenching buffer by passing the solution through a desalting spin column or by dialysis against a suitable storage buffer.

-

Confirmation and Storage: The TCO-labeled protein is now ready for subsequent ligation with a tetrazine-functionalized molecule. Confirm labeling via mass spectrometry if desired. Store the conjugate at 4°C or -80°C.

Protocol 2: Two-Step Cell Surface Labeling

This protocol details the labeling of cell surface proteins using a TCO-modified antibody followed by a fluorescent tetrazine probe.

Materials:

-

Cells expressing the target surface protein

-

TCO-labeled primary antibody (prepared as in Protocol 1 or purchased)

-

Tetrazine-fluorophore conjugate

-

Cell culture medium

-

Wash Buffer (e.g., PBS with 1% BSA)

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in plates.

-

Primary Antibody Incubation: Wash cells once with cold Wash Buffer. Incubate the cells with the TCO-labeled antibody diluted in Wash Buffer for 30-60 minutes at 4°C to prevent receptor internalization. The optimal antibody concentration should be pre-determined by titration.

-

Washing: Wash the cells three times with cold Wash Buffer to remove unbound TCO-antibody.

-

Tetrazine Ligation: Incubate the cells with the tetrazine-fluorophore conjugate, diluted to a final concentration of 5-50 µM in cell culture medium, for 5-30 minutes at 37°C or room temperature. Protect from light. The reaction is often visible by the disappearance of the tetrazine's color.

-

Final Washes: Wash the cells three times with Wash Buffer to remove the unreacted tetrazine-fluorophore.

-

Imaging: The cells are now ready for live-cell imaging. Alternatively, cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature, washed, and then imaged.

Conclusion

TCO-tetrazine ligation represents the pinnacle of speed and efficiency in bioorthogonal chemistry. Its biocompatibility, selectivity, and catalyst-free nature have established it as an invaluable technique for researchers in chemical biology, drug development, and diagnostics. From precisely labeling proteins and cell surfaces to enabling advanced in vivo pre-targeting strategies, TCO reagents provide a versatile and powerful platform for exploring and manipulating biological systems with minimal perturbation. This guide provides the foundational knowledge and practical protocols to successfully implement this transformative technology in your research endeavors.

References

- 1. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the PI3K/Akt/mTor pathway using 31P-NMR spectroscopy: routes to glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

TCO-PEG8-TFP Ester: A Versatile Linker for Advanced PROTAC Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted therapeutics. These heterobifunctional molecules offer a novel modality for selectively eliminating disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. The rational design of a PROTAC is a multi-parameter optimization process, with the linker component playing a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the final molecule. This technical guide focuses on the applications of a specific and highly versatile linker, TCO-PEG8-TFP ester, in the development of next-generation PROTACs.

Introduction to this compound

This compound is a heterobifunctional linker designed to facilitate the modular and efficient synthesis of PROTACs. It is comprised of three key components:

-

trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive and specific handle for bioorthogonal "click chemistry." Specifically, it undergoes a rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule. This reaction is exceptionally fast and proceeds under mild, biocompatible conditions, making it ideal for the final conjugation step in PROTAC synthesis.

-

Polyethylene Glycol (PEG8): An eight-unit polyethylene glycol spacer. The PEG component enhances the aqueous solubility and cell permeability of the PROTAC molecule. Furthermore, the length of the linker is a critical determinant of the stability and efficiency of the ternary complex formed between the target protein, the PROTAC, and the E3 ubiquitin ligase. The PEG8 spacer provides a defined and flexible length to optimize this crucial spatial arrangement.

-

Tetrafluorophenyl (TFP) Ester: An amine-reactive activated ester. TFP esters are used to form stable amide bonds with primary amines, such as those found on the N-terminus of proteins or the side chain of lysine residues. A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability towards hydrolysis in aqueous media, which leads to more efficient and reproducible conjugation reactions.

The combination of these three moieties in a single molecule provides a powerful tool for the assembly of PROTACs with a high degree of control and efficiency.

The Role of this compound in the PROTAC Workflow

The modular nature of this compound allows for a convergent and flexible synthetic strategy for PROTAC development. The general workflow involves the separate synthesis or acquisition of a target protein (Protein of Interest - POI) ligand and an E3 ligase ligand. One of these ligands is functionalized with a primary amine, while the other is modified with a tetrazine group.

The this compound then acts as the central bridge, connecting the two ligands in a stepwise manner:

-

Amide Bond Formation: The TFP ester of the linker reacts with the amine-functionalized ligand (either the POI ligand or the E3 ligase ligand) to form a stable amide bond.

-

TCO-Tetrazine Ligation: The TCO group on the now ligand-linker conjugate is then reacted with the tetrazine-functionalized counterpart via the iEDDA click reaction to yield the final PROTAC molecule.

This workflow is visualized in the diagram below:

Caption: A schematic overview of the PROTAC synthesis workflow using the this compound linker.

Data Presentation: Quantifying PROTAC Efficacy

The successful development of a PROTAC requires rigorous quantitative assessment of its biological activity. Key parameters used to characterize PROTAC efficacy include:

-

Degradation Potency (DC50): The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Maximum Degradation (Dmax): The maximum percentage of target protein degradation achieved at a given concentration of the PROTAC.

-

Binding Affinity (Kd): The dissociation constant, which measures the binding affinity of the PROTAC to its target protein and the E3 ligase.

-

Cell Viability (IC50): The concentration of the PROTAC that inhibits cell growth or viability by 50%.

While specific quantitative data for PROTACs synthesized using the this compound linker is not extensively available in the public domain, the following table provides illustrative examples of the types of data generated in PROTAC development, based on published studies of similar molecules.

| PROTAC Target | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Kd (Target) (nM) | IC50 (nM) | Reference |

| BRD4 | CRBN | PEG-based | HeLa | ~1 | >90 | - | ~5 | [1][2] |

| BCR-ABL | CRBN | PEG-based | K562 | 4.4 | >90 | - | - | [3] |

| BTK | CRBN | PEG-based | Ramos | 1-40 | >90 | - | - | [4] |

| KRAS | CRBN | PEG-based | NCI-H358 | 30 | >80 | - | - | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs using the this compound linker.

Protocol 1: Conjugation of this compound to an Amine-Containing Ligand

This protocol describes the reaction of the TFP ester with a primary amine on a POI or E3 ligase ligand.

Materials:

-

This compound

-

Amine-containing ligand (e.g., POI-NH2 or E3-NH2)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) for purification

-

LC-MS and NMR for characterization

Procedure:

-

Preparation of Ligand Solution: Dissolve the amine-containing ligand in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Preparation of TFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Reaction: While stirring the ligand solution, slowly add a 10- to 20-fold molar excess of the dissolved this compound.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the desired conjugate.

-

Purification: Purify the crude product by preparative HPLC to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the final TCO-functionalized ligand by LC-MS and NMR spectroscopy.

Protocol 2: TCO-Tetrazine Ligation to form the Final PROTAC

This protocol describes the final "click chemistry" step to form the PROTAC.

Materials:

-

TCO-functionalized ligand-linker conjugate (from Protocol 1)

-

Tetrazine-functionalized ligand

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction vial

-

Stirring apparatus

-

HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Preparation: Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) if the reagents are sensitive to air or moisture.

-

Dissolution: Dissolve the tetrazine-functionalized ligand in the chosen anhydrous solvent.

-

Addition of TCO-conjugate: Add an equimolar amount (1.0 to 1.2 equivalents) of the TCO-functionalized ligand-linker conjugate to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically very fast and can be complete within 1-4 hours.

-

Monitoring: Monitor the reaction progress by LC-MS. The disappearance of the characteristic red color of the tetrazine can also be used as a visual indicator of reaction completion.

-

Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 3: Western Blot for Measuring Protein Degradation

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil to denature the proteins. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Visualizing PROTAC Mechanisms and Workflows

Graphviz diagrams are provided below to illustrate key concepts in PROTAC development.

The PROTAC Mechanism of Action

References

- 1. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesensors.com [lifesensors.com]

Methodological & Application

Application Notes and Protocols for Cell Surface Modification using TCO-PEG8-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-TFP ester is a heterobifunctional crosslinker designed for the two-step modification of biological molecules and cell surfaces. This reagent features a Trans-Cyclooctene (TCO) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester. The TFP ester allows for the covalent attachment of the molecule to primary amines on cell surface proteins, a process often referred to as amine labeling. The TCO group then serves as a bioorthogonal handle for a subsequent, highly specific, and rapid "click chemistry" reaction with a tetrazine-modified molecule of interest, such as a fluorescent dye, a drug molecule, or a biotin tag.[1][2][3]

The integrated polyethylene glycol (PEG8) spacer enhances the water solubility of the molecule and provides a flexible linker that minimizes steric hindrance during the two-step labeling process.[4] TFP esters are known for their high reactivity towards primary amines and greater stability against hydrolysis in aqueous environments compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling.[4]

This two-step labeling strategy offers exceptional control and versatility for cell surface engineering, enabling researchers to specifically tag and study cellular components and processes. This technology has been applied in various research areas, including live-cell imaging, molecular diagnostics, and targeted drug delivery.

Principle of the Two-Step Cell Surface Modification

The modification of cell surfaces using this compound is a sequential, two-step process that leverages both amine reactivity and bioorthogonal click chemistry.

Step 1: Amine Labeling with this compound. In the first step, the TFP ester of the TCO-PEG8-TFP molecule reacts with primary amines (e.g., the ε-amino group of lysine residues) on cell surface proteins. This reaction forms a stable amide bond, covalently attaching the TCO-PEG8 moiety to the cell surface. This reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-9.0) to ensure the primary amines are deprotonated and thus more nucleophilic.

Step 2: Bioorthogonal TCO-Tetrazine Ligation. The second step involves the introduction of a molecule of interest that has been pre-functionalized with a tetrazine group. The TCO group on the cell surface reacts with the tetrazine via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click" reaction is extremely fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst. This bioorthogonal nature ensures that the reaction only occurs between the TCO and tetrazine, avoiding off-target reactions with other cellular components.

Experimental Protocols

Materials

-

This compound (Store at -20°C, protect from moisture)

-

Cells of interest (e.g., adherent or suspension cells)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.5)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Tetrazine-functionalized molecule of interest (e.g., tetrazine-fluorophore)

-

Cell culture medium

-

Bovine Serum Albumin (BSA)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM glycine)

-

Flow cytometer or fluorescence microscope

Protocol 1: Cell Surface Labeling with this compound (Step 1)

This protocol outlines the procedure for labeling live cell surfaces with the TCO moiety.

-

Cell Preparation:

-

For adherent cells, grow cells to 80-90% confluency in a suitable culture vessel.

-

For suspension cells, harvest cells and wash once with ice-cold, amine-free PBS. Resuspend the cell pellet to a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in ice-cold, amine-free PBS.

-

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh for each experiment.

-

-

Labeling Reaction:

-

Dilute the 10 mM this compound stock solution in ice-cold, amine-free PBS to the desired final concentration. A starting concentration range of 10-100 µM is recommended, but the optimal concentration should be determined empirically for each cell type to balance labeling efficiency and cell viability.

-

For adherent cells, remove the culture medium, wash once with ice-cold PBS, and add the this compound solution to cover the cell monolayer.

-

For suspension cells, add the diluted this compound solution to the cell suspension.

-

Incubate the cells for 30-60 minutes at 4°C or on ice with gentle agitation. Performing the incubation at low temperature minimizes membrane turnover and internalization of the label.

-

-

Washing and Quenching:

-

Following incubation, remove the labeling solution.

-

Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted this compound.

-

Optional Quenching Step: To ensure all unreacted TFP ester is quenched, incubate the cells with a quenching solution (e.g., 100 mM glycine in PBS) for 10-15 minutes at room temperature.

-

Wash the cells twice more with ice-cold PBS.

-

-

Proceed to Step 2 or Cell Analysis:

-

The TCO-labeled cells are now ready for the subsequent tetrazine ligation (Protocol 2) or can be analyzed to confirm TCO presentation on the cell surface.

-

Protocol 2: Tetrazine Ligation on TCO-Labeled Cells (Step 2)

This protocol describes the "click" reaction to attach a tetrazine-functionalized molecule to the TCO-modified cell surface.

-

Reagent Preparation:

-

Prepare a stock solution of the tetrazine-functionalized molecule of interest in a suitable solvent (e.g., DMSO or PBS).

-

-

Ligation Reaction:

-

Resuspend the TCO-labeled cells (from Protocol 1) in a suitable buffer (e.g., PBS or cell culture medium) at a density of 1 x 10⁶ to 1 x 10⁷ cells/mL.

-

Add the tetrazine-functionalized molecule to the cell suspension. A slight molar excess (1.5-2 fold) of the tetrazine reagent relative to the estimated number of surface TCO groups is recommended to ensure efficient ligation. A starting concentration of 1-10 µM for the tetrazine-fluorophore is often a good starting point for imaging applications.

-

Incubate for 30-60 minutes at room temperature or 37°C. The reaction is typically rapid, but the optimal time can be determined empirically.

-

-

Washing:

-

Following the incubation, wash the cells three times with PBS containing 1% BSA to remove any unreacted tetrazine-functionalized molecule.

-

-

Analysis:

-

The dual-labeled cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.

-

Protocol 3: Quantification of Cell Surface TCO Labeling by Flow Cytometry

This protocol allows for the quantification of the TCO groups successfully attached to the cell surface.

-

Perform Protocol 1: Label cells with this compound as described.

-

Perform Protocol 2: Ligate a tetrazine-conjugated fluorophore to the TCO-labeled cells.

-

Prepare Samples for Flow Cytometry:

-

Resuspend the final cell pellet in flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

-

Include appropriate controls:

-

Unlabeled cells.

-

Cells treated only with the tetrazine-fluorophore (no TCO labeling).

-

Cells labeled with varying concentrations of this compound to determine the optimal concentration.

-

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.

-

Analyze the data to determine the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI compared to the control groups indicates successful TCO labeling and subsequent tetrazine ligation.

-

Protocol 4: Cell Viability Assessment

It is crucial to assess the impact of the labeling procedure on cell health.

-

Perform Labeling: Subject cells to the complete two-step labeling protocol.

-

Viability Staining:

-

Use a standard cell viability assay, such as Trypan Blue exclusion, or a fluorescent viability dye like Propidium Iodide (PI) or DAPI for flow cytometry.

-

-

Analysis:

-

Quantify the percentage of viable cells after labeling and compare it to an unlabeled control cell population to ensure the labeling process is not cytotoxic.

-

Quantitative Data Summary

The efficiency of cell surface modification can be influenced by several parameters. The following tables provide a summary of key quantitative data and recommended starting conditions. These parameters should be optimized for each specific cell type and experimental setup.

Table 1: Recommended Reaction Conditions for Cell Surface Labeling

| Parameter | Recommended Range | Notes |

| Step 1: this compound Labeling | ||

| Cell Density (Suspension) | 1 x 10⁶ - 1 x 10⁷ cells/mL | Higher densities can improve reaction efficiency. |

| This compound Conc. | 10 - 100 µM | Titrate to find the optimal concentration that maximizes labeling while minimizing cytotoxicity. |

| Incubation Time | 30 - 60 minutes | Longer times may not significantly increase labeling but could affect cell viability. |

| Incubation Temperature | 4°C or on ice | Minimizes internalization of the label. |

| Reaction Buffer | Amine-free PBS, pH 7.4-8.5 | A slightly basic pH enhances the reactivity of primary amines. |

| Step 2: Tetrazine Ligation | ||

| Tetrazine Reagent Conc. | 1 - 10 µM | Dependent on the application (e.g., imaging vs. pulldown). |

| Molar Ratio (Tetrazine:TCO) | 1.5:1 to 2:1 | A slight excess of tetrazine ensures complete reaction. |

| Incubation Time | 30 - 60 minutes | The reaction is typically very fast. |

| Incubation Temperature | Room Temperature or 37°C | Reaction proceeds efficiently at both temperatures. |

Table 2: Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low/No Labeling Signal | Inefficient this compound labeling | Increase the concentration of this compound. Optimize the pH of the labeling buffer to be slightly alkaline (pH 8.0-8.5). Ensure the this compound stock is fresh and anhydrous. |

| Inefficient tetrazine ligation | Increase the concentration of the tetrazine-functionalized molecule. Increase the incubation time for the ligation step. | |

| Low abundance of surface amines | This may be inherent to the cell type. Consider alternative labeling strategies if amine labeling is not suitable. | |

| High Background Signal | Insufficient washing | Increase the number and volume of washes after each labeling step. Include BSA in the wash buffer to block non-specific binding. |

| Non-specific binding of tetrazine reagent | Incubate with a blocking buffer (e.g., PBS with 5% BSA) before adding the tetrazine reagent. | |

| Poor Cell Viability | This compound concentration is too high | Perform a dose-response curve to determine the optimal concentration with minimal toxicity. |

| Extended incubation times | Reduce the incubation times for the labeling steps. | |

| Harsh cell handling | Handle cells gently, avoiding excessive centrifugation speeds and vortexing. |

Visualizations

Experimental Workflow

Caption: Workflow for two-step cell surface modification.

Chemical Labeling Pathway

Caption: Chemical pathway of the two-step labeling process.

Example Signaling Pathway Application: Synthetic Notch (synNotch) Receptor Activation

This technology can be used to study cell signaling by controlling the presentation of a ligand to a cell surface receptor. For example, a synthetic Notch (synNotch) receptor, which is engineered to be activated by a specific ligand (e.g., FITC), can be studied using this two-step labeling approach.

Caption: synNotch receptor signaling activated by bioorthogonal ligation.

References

Step-by-Step Guide for Protein Conjugation with TCO-PEG8-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide for the covalent modification of proteins with TCO-PEG8-TFP ester, enabling subsequent bioorthogonal conjugation via "click chemistry." The use of a tetrafluorophenyl (TFP) ester offers enhanced stability and reactivity compared to the more common N-hydroxysuccinimide (NHS) esters, leading to potentially higher conjugation efficiencies. The incorporated PEG8 linker enhances water solubility and reduces steric hindrance.

The overall process involves two key stages:

-

Protein Modification: The primary amine groups on the protein (e.g., the ε-amine of lysine residues) are acylated by the TFP ester of the this compound reagent, forming a stable amide bond.

-

Bioorthogonal Ligation: The trans-cyclooctene (TCO) functionalized protein is then ready for a rapid and specific reaction with a tetrazine-labeled molecule of interest in a catalyst-free click chemistry reaction.

Key Advantages of this compound:

-

Enhanced Stability: TFP esters exhibit greater resistance to hydrolysis in aqueous solutions compared to NHS esters, particularly at neutral to slightly basic pH.[1][2][3] This allows for more controlled and efficient labeling.

-

High Reactivity: The TFP ester reacts efficiently with primary amines to form stable amide bonds.[3][4]

-

Optimal pH Range: The optimal pH for conjugation with TFP esters is slightly higher than for NHS esters, typically in the range of 7.5-8.5.

-

PEG Spacer: The hydrophilic PEG8 linker improves the water solubility of the reagent and the resulting conjugate, minimizes aggregation, and provides a flexible spacer to reduce steric hindrance in the subsequent click reaction.

-

Bioorthogonal Reactivity: The TCO group allows for highly specific and rapid catalyst-free click chemistry with tetrazine-labeled molecules, even in complex biological media.

Quantitative Data Summary

The following tables provide a summary of key parameters for protein conjugation with this compound.

| Parameter | Value | Notes |

| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | Reacts with primary amines. |

| Optimal Reaction pH | 7.5 - 8.5 | TFP esters are more stable at slightly basic pH compared to NHS esters. |

| Recommended Molar Excess | 5-20 fold | The optimal ratio should be determined empirically for each protein. |